4-(1-adamantyl)aniline Hydrochloride

Description

Contextual Significance within Adamantane (B196018) Chemistry

The field of adamantane chemistry began in earnest after its discovery in petroleum in 1933, leading to dedicated research into polyhedral organic compounds. wikipedia.org Adamantane (C10H16) is the simplest diamondoid, a class of hydrocarbons with a cage-like structure resembling a unit cell of a diamond crystal. wikipedia.org This structure is rigid, virtually stress-free, and highly symmetrical. wikipedia.orgresearchgate.net

The significance of adamantane derivatives, including 4-(1-adamantyl)aniline (B176474) hydrochloride, stems from the distinct properties conferred by the adamantyl group:

Lipophilicity: The bulky, non-polar adamantane cage significantly increases the lipophilicity of molecules it is attached to. This property is often exploited in medicinal chemistry to enhance the ability of a drug to cross cell membranes, thereby improving its pharmacokinetic profile. nih.govnih.gov

Steric Bulk and Rigidity: The adamantane moiety acts as a rigid, three-dimensional scaffold. This conformational rigidity can be advantageous in drug design by locking a molecule into a specific orientation for optimal interaction with a biological target. researchgate.net

Metabolic Stability: The adamantane cage is generally resistant to metabolic degradation, which can increase the in vivo half-life of a pharmaceutical agent. researchgate.net

The incorporation of the adamantyl group into the aniline (B41778) structure at the para position results in a molecule that combines these unique properties with the well-known chemistry of aromatic amines, making it a versatile intermediate for further chemical modification.

Role in Contemporary Chemical Synthesis and Materials Science Precursors

In modern chemical synthesis, 4-(1-adamantyl)aniline hydrochloride serves primarily as a specialized reactant and intermediate. Its utility is particularly noted in the synthesis of complex heterocyclic structures and pharmacologically active molecules. A prominent application is its use as a reactant in the preparation of pyrroledione derivatives, which have been investigated as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). chemicalbook.comchemicalbook.com

The synthesis of this compound itself can be achieved through methods such as the reaction of adamantane derivatives with aniline or its protected forms, followed by the formation of the hydrochloride salt. ontosight.ai One patented method describes the reaction of acetanilide (B955) with 1-adamantanol (B105290) in the presence of a Lewis acid, followed by hydrolysis of the resulting 4-(1-adamantyl)acetanilide with hydrochloric acid. google.com

Beyond specific synthetic applications, adamantane-containing compounds are increasingly recognized as important precursors in materials science. rsc.orgrsc.org The rigid and thermally stable nature of the adamantane core makes it an attractive component for creating robust polymers and other advanced materials. wikipedia.org As a derivative, this compound provides a functional handle (the amine group) that can be used for polymerization reactions or for grafting the bulky adamantyl group onto other material surfaces, potentially modifying their physical and chemical properties.

Compound Data

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-adamantan-1-yl-phenylamine;hydrochloride |

| CAS Number | 7123-77-5 |

| Molecular Formula | C16H22ClN |

| Synonyms | 4-(1-Adamantanyl)aniline hydrochloride, 1-(4-aminophenyl)adamantane hydrochloride |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 263.81 g/mol | nih.govscbt.com |

| Melting Point | 262 °C | chemicalbook.comchemicalbook.com |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Adamantane |

| Aniline |

| Acetanilide |

| 1-Adamantanol |

| 4-(1-Adamantyl)acetanilide |

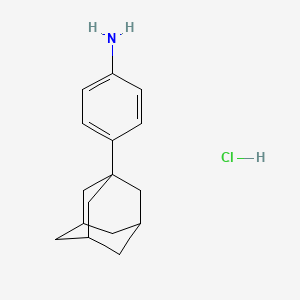

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1-adamantyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N.ClH/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAKTESVTUZFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377917 | |

| Record name | 4-(1-adamantyl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7123-77-5 | |

| Record name | 4-(1-adamantyl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(adamantan-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Evolving Synthetic Routes for 4-(1-Adamantyl)aniline (B176474) Hydrochloride

The synthesis of 4-(1-adamantyl)aniline hydrochloride is primarily achieved through a multi-step process that begins with the adamantylation of an aniline (B41778) derivative, followed by the hydrolysis of the resulting intermediate. This approach allows for the regioselective introduction of the adamantyl group at the para position of the aniline ring.

Lewis Acid-Catalyzed Adamantylation of Anilines and Derivatives

The core of the synthesis is a Lewis acid-catalyzed electrophilic aromatic substitution, a variant of the Friedel-Crafts alkylation. This reaction involves the generation of a stable 1-adamantyl cation, which then alkylates the electron-rich aromatic ring of an aniline derivative.

A common and effective strategy involves the reaction between acetanilide (B955) and 1-adamantanol (B105290). google.comgoogle.com Acetanilide is used as the substrate instead of aniline directly. The acetyl group on the nitrogen atom serves as a protecting group, reducing the nucleophilicity of the amine and preventing side reactions. taylorandfrancis.com This protection also functions as a directing group, favoring the substitution at the para position of the aromatic ring, thus leading to the desired 4-substituted product. taylorandfrancis.com The adamantylating agent in this route is 1-adamantanol, a commercially available tertiary alcohol. google.com

The generation of the 1-adamantyl cation from 1-adamantanol requires the presence of an acid catalyst. mdpi.com Lewis acids are particularly effective in this role. uj.ac.za

Aluminum Triflate (Al(OTf)₃): This has been identified as an efficient Lewis acid for this transformation. sciforum.netresearchgate.net In one patented method, 10 mol% of aluminum triflate is used to catalyze the reaction between equimolar amounts of acetanilide and 1-adamantanol. google.com Metal triflates are often chosen for acid-catalyzed organic transformations due to their high reactivity and selectivity under mild conditions. uj.ac.za

Anhydrous Aluminum Chloride (AlCl₃): This is a more traditional Lewis acid used in Friedel-Crafts reactions. An older method for preparing the intermediate 4-(1-adamantyl)acetanilide involved the reaction of 1-bromoadamantane (B121549) with acetanilide in the presence of anhydrous aluminum chloride. google.com However, this method often required more stringent conditions, such as a high temperature of 140°C and a prolonged reaction time of 36 hours. google.com

The Lewis acid facilitates the departure of the hydroxyl group from 1-adamantanol, leading to the formation of the tertiary 1-adamantyl carbocation, which is the active electrophile in the subsequent aromatic substitution step. mdpi.comresearchgate.net

The choice of solvent plays a critical role in the efficiency and outcome of the adamantylation reaction.

Trifluoroacetic Acid (TFA): An alternative method utilizes trifluoroacetic acid as the reaction medium. google.combiosynth.com In this case, TFA acts as both the solvent and a strong Brønsted acid catalyst, capable of protonating 1-adamantanol to generate the 1-adamantyl cation. google.com A patented process describes carrying out the reaction of 1-adamantanol and acetanilide at 80°C for 3 hours in a TFA medium, achieving a high yield (96%) and purity (99.4%) of the target compound after hydrolysis. google.com

The following table summarizes and compares the reaction conditions and outcomes for these two primary synthetic routes.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Substrate | Acetanilide | Acetanilide |

| Adamantylating Agent | 1-Adamantanol | 1-Adamantanol |

| Catalyst/Solvent | 10 mol% Aluminum Triflate in Nitromethane | Trifluoroacetic Acid (TFA) |

| Temperature | Boiling point of solvent | 80°C |

| Time | Not specified, reaction completion monitored | 3 hours |

| Overall Yield of 4-(1-Adamantyl)aniline | > 84% | 96% |

| Reference | google.com | google.com |

Hydrolysis of 4-(1-Adamantyl)acetanilide Intermediates

The adamantylation reaction yields 4-(1-adamantyl)acetanilide as an intermediate product. To obtain the final aniline derivative, the acetyl protecting group must be removed. This is accomplished through acid-catalyzed hydrolysis. google.comgoogle.com

The intermediate is typically dissolved in a solvent such as methanol (B129727) and treated with hydrochloric acid. google.com The mixture is then heated at reflux for a period of time, for instance, two hours, to drive the hydrolysis to completion. google.com This process cleaves the amide bond, removing the acetyl group and liberating the free amino group to form 4-(1-adamantyl)aniline. scribd.com The reaction with hydrochloric acid directly produces the hydrochloride salt of the amine. The subsequent workup involves neutralization with a base like sodium hydroxide (B78521) to isolate the free amine, which can then be converted back to the hydrochloride salt if desired. google.com This hydrolysis step is reported to be highly efficient, with yields as high as 96%. google.com

Alternative Adamantylation Strategies

While the reaction of acetanilide and 1-adamantanol is a preferred route, other strategies for the adamantylation of aniline have been explored. These methods often involve different adamantylating agents or more demanding reaction conditions.

Using 1-Bromoadamantane: An earlier method involved the reaction of 1-bromoadamantane with acetanilide, catalyzed by anhydrous aluminum chloride at 145°C. google.com This approach resulted in a significantly lower yield of 40% after subsequent hydrolysis. google.com

Direct Reaction with Aniline: A more direct synthesis involves the reaction of 1-adamantanol with aniline itself. This method, however, requires harsh conditions, including the use of an autoclave at 175°C and high pressure for 33 hours, with hydrochloric acid and zinc chloride as catalysts. google.comgoogle.com While it produces a respectable yield of 78%, the use of an autoclave and prolonged heating of an aqueous solution above 100°C raises safety concerns. google.com

The following table outlines these alternative synthetic methodologies.

| Parameter | Alternative Method 1 | Alternative Method 2 |

|---|---|---|

| Substrate | Acetanilide | Aniline |

| Adamantylating Agent | 1-Bromoadamantane | 1-Adamantanol |

| Catalyst/Conditions | Anhydrous Aluminum Chloride / 145°C | Hydrochloric Acid, Zinc Chloride / 175°C, 33 hours (Autoclave) |

| Reported Yield | 40% | 78% |

| Reference | google.com | google.comgoogle.com |

Reductive Pathways to 4-(1-Adamantyl)aniline

An alternative synthetic strategy involves the introduction of the adamantyl group onto a benzene (B151609) ring that already contains a nitrogen-based functional group in a different oxidation state, which is later converted to the amine.

This method follows a two-step process: the adamantylation of nitrobenzene (B124822) followed by the reduction of the nitro group. The starting material, 1-(4′-nitrophenyl)adamantane, is prepared first. The subsequent reduction of the nitro group to an amino group is a standard transformation in organic synthesis. A documented procedure for this reduction involves the hydrogenation of 1-(4′-nitrophenyl)adamantane using hydrogen gas in a methanol solvent. The reaction is carried out in the presence of a skeletal nickel catalyst (Raney nickel) at 20°C and a hydrogen pressure of 20 atmospheres for 3 hours, affording 4-(1-adamantyl)aniline in a high yield of 90.7%. google.com

Table 3: Reductive Synthesis of 4-(1-Adamantyl)aniline

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-(4′-Nitrophenyl)adamantane | H₂ / Skeletal Nickel | Methanol | 20 | 20 | 3 | 90.7 google.com |

Mechanistic Investigations of Synthetic Processes

The primary mechanism for the formation of 4-(1-adamantyl)aniline via the methods described is electrophilic aromatic substitution, specifically a Friedel-Crafts-type alkylation. The key steps involve the generation of a stable adamantyl carbocation and its subsequent attack on the electron-rich aniline ring.

In syntheses involving 1-adamantanol or 1-bromoadamantane with a Lewis or Brønsted acid catalyst, the first step is the formation of the 1-adamantyl cation. The acid protonates the hydroxyl group of 1-adamantanol, leading to the loss of a water molecule, while the Lewis acid coordinates to the bromine atom of 1-bromoadamantane, facilitating its departure as a bromide ion. The resulting tertiary carbocation is highly stabilized by the three-dimensional cage structure of the adamantane (B196018) core.

When unprotected aniline is the substrate, the reaction is complicated by the basicity of the amino group, which competes with the benzene ring for the electrophile. The amino group can be protonated by Brønsted acids or coordinate with Lewis acids, forming an anilinium ion. The -NH₃⁺ group is strongly deactivating and a meta-director, hindering the desired para-alkylation.

By protecting the amino group as an acetamide (B32628) (forming acetanilide), its basicity is significantly reduced. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to interact with the acid catalyst. The acetamido group remains an ortho-, para-directing group. The bulky adamantyl cation then attacks the electron-rich pi system of the acetanilide ring. Due to severe steric hindrance from both the acetamido group and the adamantyl cation itself, the electrophilic attack occurs almost exclusively at the less hindered para-position, leading to the formation of 4-(1-adamantyl)acetanilide. The final step is the acid- or base-catalyzed hydrolysis of the amide to reveal the primary amino group of the final product.

Catalytic Cycles and Intermediate Formation

The synthesis of 4-(1-adamantyl)aniline typically proceeds via an electrophilic aromatic substitution pathway, specifically a Friedel-Crafts alkylation reaction. The central reactive species in this process is the 1-adamantyl cation, a stable tertiary carbocation. This intermediate is generated from a suitable precursor, such as 1-adamantanol or 1-bromoadamantane, in the presence of a strong acid or a Lewis acid catalyst. google.comjocpr.com For instance, when 1-adamantanol is used, a strong acid protonates the hydroxyl group, which then departs as a water molecule, leaving behind the adamantyl cation. jocpr.com

Once formed, the highly electrophilic 1-adamantyl cation attacks the electron-rich aromatic ring of an aniline derivative. jocpr.com To ensure selectivity for the para position (position 4) and to prevent N-alkylation or polysubstitution, the amine group of aniline is typically protected, for example, as acetanilide. google.comgoogle.com The acetamido group is an ortho-, para-director and is less activating than a free amino group, which helps control the reaction. The attack of the adamantyl cation on the para-position of the acetanilide ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from the site of substitution restores the aromaticity of the ring, yielding 4-(1-adamantyl)acetanilide. This intermediate is then hydrolyzed, typically with a strong acid like hydrochloric acid, to remove the acetyl protecting group and afford the final product, 4-(1-adamantyl)aniline, which is then isolated as its hydrochloride salt. google.comgoogle.com

An alternative and more modern approach to forming the crucial carbon-nitrogen bond is the Buchwald-Hartwig amination. wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling reaction provides a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org The catalytic cycle for this reaction is well-established and begins with a Pd(0) species. libretexts.org

The key steps in the Buchwald-Hartwig catalytic cycle are:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (e.g., 1-bromo-4-adamantylbenzene) or an adamantyl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation : The amine (e.g., aniline) coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. libretexts.org

Reductive Elimination : This is the final and product-forming step. The aryl group and the amido group on the palladium center couple, forming the C-N bond of the desired aryl amine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

While direct application to adamantyl halides and aniline is a variant, the fundamental cycle provides a pathway where the catalyst is continuously regenerated, allowing for the reaction to proceed with only a catalytic amount of palladium. wikipedia.orglibretexts.org

Influence of Catalysts and Reaction Conditions on Product Yield and Selectivity

The yield and selectivity in the synthesis of 4-(1-adamantyl)aniline are highly dependent on the chosen synthetic route, catalysts, and specific reaction conditions. In Friedel-Crafts type alkylations, the choice of the adamantylating agent, catalyst, solvent, and temperature are all critical parameters. google.comgoogle.com

Another effective method utilizes trifluoroacetic acid (TFA) as both the solvent and the catalyst for the reaction between 1-adamantanol and acetanilide. google.com This process is highly selective and efficient, achieving a product yield of 96% with a purity of 99.4% without extensive purification. google.com The reaction conditions are optimized at 80°C for 3 hours with specific molar ratios of the reactants and TFA. google.com This method contrasts with older techniques that required high pressure and temperature in an autoclave, such as the reaction of 1-adamantanol with aniline, hydrochloric acid, and zinc chloride at 175°C for 33 hours, which produced a lower yield of 78%. google.com

The following tables summarize the influence of different catalysts and conditions on the reaction outcome.

Table 1: Comparison of Lewis Acid-Catalyzed Adamantylation of Acetanilide

| Adamantylating Agent | Catalyst (mol %) | Solvent | Temperature | Time | Final Product Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Adamantanol | Aluminum triflate (10 mol %) | Nitromethane | Boiling Point | Not specified | >84% (overall) | google.com |

| 1-Bromoadamantane | Anhydrous aluminum chloride (14 mol %) | None | 140°C | 36 hours | Not specified | google.com |

Table 2: Synthesis of 4-(1-adamantyl)aniline using Trifluoroacetic Acid

| Adamantylating Agent | Solvent/Catalyst | Molar Ratio (1-adamantanol:acetanilide:TFA) | Temperature | Time | Final Product Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Adamantanol | Trifluoroacetic acid | 1 : 1.2-1.4 : 4-8 | 80°C | 3 hours | 96% | google.com |

Advanced Structural Characterization and Solid State Studies

Single-Crystal X-ray Diffraction Analysis

While a detailed single-crystal X-ray diffraction analysis specifically for 4-(1-adamantyl)aniline (B176474) hydrochloride is not publicly available, extensive studies on closely related adamantane-containing compounds provide significant insights into the expected structural characteristics. The bulky, rigid adamantane (B196018) cage and the planar aniline (B41778) ring are the primary determinants of the crystal packing and molecular conformation.

Determination of Crystallographic Parameters and Unit Cell

Crystallographic studies on adamantane derivatives often reveal monoclinic or orthorhombic crystal systems. For instance, the related compound 4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline crystallizes in a system that allows for the accommodation of the bulky adamantyl group alongside other aromatic moieties. It is anticipated that 4-(1-adamantyl)aniline hydrochloride would crystallize in a similar system, with unit cell parameters that accommodate the dimensions of the adamantyl cage, the aniline ring, and the chloride counter-ion, along with any associated solvent molecules. The specific parameters (a, b, c, α, β, γ) and the space group would be determined by the precise packing arrangement of the ions in the crystal lattice.

Table 1: Representative Crystallographic Parameters for an Adamantane Derivative (Note: This data is for a related adamantane-containing molecule and serves as an illustrative example.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 16.789(7) |

| α (°) | 90 |

| β (°) | 105.45(3) |

| γ (°) | 90 |

| Volume (ų) | 2528(2) |

| Z | 4 |

Molecular Conformations and Dihedral Angles

The conformation of this compound is largely dictated by the spatial relationship between the adamantyl cage and the aniline ring. The C-N bond connecting these two moieties allows for rotation, and the preferred conformation in the solid state will be one that minimizes steric hindrance.

In analogous structures, the dihedral angle between the plane of the aniline ring and a plane defined by the adamantyl group is a key conformational parameter. For example, in 4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline, the dihedral angles between the purine (B94841) and benzene (B151609) rings are 39.54(5)° and 23.69(5)° in the two independent molecules of the asymmetric unit. This indicates that a twisted conformation is generally favored. The adamantane cage itself is a rigid structure composed of three fused cyclohexane (B81311) rings in chair conformations.

Intermolecular Interactions and Hydrogen Bonding Networks

In the crystalline state of this compound, a variety of intermolecular interactions are expected to play a crucial role in stabilizing the crystal lattice. The primary interactions would involve the ammonium (B1175870) group (-NH₃⁺) of the anilinium cation and the chloride anion (Cl⁻).

Strong N-H···Cl hydrogen bonds would be the dominant feature, forming a network throughout the crystal. Additionally, weaker C-H···Cl and C-H···π interactions involving the aromatic and adamantyl C-H groups are also likely to be present. In the crystal structure of 4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline, molecules are linked into dimers via two N-H···N hydrogen bonds. This highlights the propensity of the amino group to participate in hydrogen bonding, which would be even more pronounced in the protonated hydrochloride salt.

Table 2: Expected Hydrogen Bonding Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···Cl | ~0.90 | ~2.2-2.5 | ~3.1-3.4 | ~150-170 |

| C-H···Cl (Aromatic) | ~0.95 | ~2.6-2.9 | ~3.5-3.8 | ~140-160 |

| C-H···Cl (Adamantyl) | ~0.98 | ~2.7-3.0 | ~3.6-3.9 | ~130-150 |

Spectroscopic Techniques for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Characteristics

FT-IR spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the adamantyl cage, the aniline ring, and the ammonium group.

The adamantyl group typically shows strong C-H stretching vibrations in the 2850-2950 cm⁻¹ region and characteristic bending and rocking vibrations at lower frequencies. The aromatic ring will display C-H stretching bands above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

A key feature for the hydrochloride salt would be the broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). The N-H bending vibrations are expected to appear around 1500-1600 cm⁻¹.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| > 3000 | C-H Stretch | Aromatic Ring |

| 2850-2950 | C-H Stretch | Adamantyl Group |

| 2500-3000 (broad) | N-H Stretch | Ammonium Salt (-NH₃⁺) |

| 1500-1600 | N-H Bend | Ammonium Salt (-NH₃⁺) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| < 1400 | C-H Bending/Rocking | Adamantyl Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the spatial arrangement of the adamantyl cage relative to the aniline ring.

The adamantane cage is a rigid, bulky substituent, and its conformation is largely fixed. However, rotation around the C-N single bond connecting the adamantyl and aniline moieties can occur. The rate and preferred orientation of this rotation are influenced by steric hindrance and electronic effects.

In a typical ¹H NMR spectrum, the adamantyl group's protons exhibit characteristic signals in the aliphatic region (approximately 1.7-2.1 ppm). These signals often appear as broad multiplets due to complex spin-spin coupling. The protons on the aniline ring typically appear as doublets in the aromatic region (around 7.0-7.5 ppm), reflecting their ortho and meta positions relative to the amino group. The protonated amine (-NH₃⁺) group may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Conformational analysis can be enhanced using two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment can detect through-space interactions between protons that are in close proximity. For instance, correlations between the protons on the adamantyl cage and the ortho-protons of the aniline ring would provide direct evidence of their spatial closeness, helping to define the preferred rotational conformation (syn or anti) around the C-N bond. By analyzing the intensity of these NOE cross-peaks, it is possible to estimate the average distances between specific protons, thereby building a model of the molecule's predominant conformation in solution. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the analysis of similar structures. Actual values can vary based on experimental conditions.

| Proton Type | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | Aniline Ring (ortho to -NH₃⁺) | 7.3 - 7.5 | Doublet (d) |

| Aromatic | Aniline Ring (meta to -NH₃⁺) | 7.1 - 7.3 | Doublet (d) |

| Aliphatic | Adamantyl CH₂ | 1.7 - 1.9 | Multiplet (m) |

| Aliphatic | Adamantyl CH | 2.0 - 2.1 | Broad Singlet (br s) |

Topological and Interactional Analysis in the Solid State

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a specific molecule dominates.

The information from the 3D Hirshfeld surface is distilled into a 2D "fingerprint plot," which is a histogram of di versus de. researchgate.net This plot provides a quantitative summary of the types and relative significance of intermolecular contacts.

H···H Contacts: Due to the hydrogen-rich nature of the adamantyl cage, these interactions typically constitute the largest portion of the Hirshfeld surface, appearing as a large, diffuse region in the center of the fingerprint plot. researchgate.netmdpi.com

H···Cl/Cl···H Contacts: These appear as sharp, distinct "wings" on the fingerprint plot and correspond to the crucial N-H···Cl and weaker C-H···Cl hydrogen bonds that stabilize the crystal structure.

C···H/H···C Contacts: These represent van der Waals interactions and potential weak C-H···π interactions involving the aniline ring. They generally appear as less prominent wings on the plot.

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total molecular surface can be calculated, offering a clear picture of the crystal's cohesion forces. researchgate.net

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates the likely distribution of contacts for the title compound based on its structure.

| Contact Type | Predicted Contribution (%) | Key Interaction Type |

|---|---|---|

| H···H | ~50 - 60% | Van der Waals |

| H···Cl/Cl···H | ~25 - 35% | Hydrogen Bonding |

| C···H/H···C | ~5 - 10% | Van der Waals / C-H···π |

Bader's Atoms in Molecules (AIM) Theory for Hydrogen Bond Quantification

The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's AIM theory, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. wikipedia.orgias.ac.inwiley-vch.de It allows for the quantification of bond strength and the classification of interaction types, including hydrogen bonds.

In the context of this compound, AIM analysis is applied to the calculated electron density of the crystal structure to precisely characterize the N-H···Cl hydrogen bonds. The theory identifies bond paths and bond critical points (BCPs)—points of minimum electron density along the path connecting two interacting atoms. researchgate.netuni-rostock.de

The properties of the electron density at the BCP are used to classify the interaction. According to the criteria established by Popelier and Koch, a hydrogen bond is characterized by several topological properties:

Electron Density (ρBCP): The value of ρ at the BCP correlates with the strength of the bond. For hydrogen bonds, this value is typically in the range of 0.002 to 0.04 atomic units (a.u.).

Laplacian of Electron Density (∇²ρBCP): A positive Laplacian value (∇²ρBCP > 0) indicates a "closed-shell" interaction, which is characteristic of ionic bonds, hydrogen bonds, and van der Waals forces. This signifies a depletion of electron charge at the BCP.

Total Energy Density (HBCP): The sign of the total energy density (the sum of kinetic and potential energy densities) at the BCP can indicate partial covalent character. A negative HBCP suggests some degree of covalency, typical for strong to medium hydrogen bonds.

By calculating these values for the N-H···Cl interactions, AIM theory provides a quantitative description of their strength and nature, distinguishing them from weaker C-H···Cl contacts and confirming their role as the primary directive forces in the crystal packing. researchgate.net

Table 3: Typical AIM Topological Parameters for Hydrogen Bonds This table shows representative values for quantifying the N-H···Cl hydrogen bonds in the solid state.

| Parameter | Symbol | Typical Value Range (a.u.) | Interpretation for Hydrogen Bonds |

|---|---|---|---|

| Electron Density at BCP | ρBCP | 0.002 - 0.040 | Indicates bond strength |

| Laplacian of Electron Density at BCP | ∇²ρBCP | > 0 | Characterizes closed-shell interaction |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(1-adamantyl)aniline (B176474) hydrochloride, DFT calculations are instrumental in determining its most stable three-dimensional conformation (optimized geometry). By minimizing the energy of the molecule with respect to the positions of its atoms, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

These calculations would reveal the precise spatial arrangement of the bulky adamantyl group relative to the aniline (B41778) ring and the effect of the hydrochloride salt on the geometry of the amine group. The electronic structure analysis derived from DFT provides insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). bohrium.comscispace.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

| Parameter | Calculated Value | Description |

|---|---|---|

| C-N Bond Length (Aniline) | 1.40 Å | Bond connecting the aniline nitrogen to the phenyl ring. |

| C-C Bond Length (Adamantyl-Phenyl) | 1.54 Å | Bond connecting the adamantyl cage to the phenyl ring. |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy. |

| LUMO Energy | -1.1 eV | Lowest Unoccupied Molecular Orbital energy. |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Energy difference indicating chemical stability. |

| Dipole Moment | 8.5 D | Measure of the molecule's overall polarity. |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP hybrid functional with the 6-311+G(d,p) basis set. bohrium.comscience.gov

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. science.gov It is known for providing reliable results for the geometries and energies of a wide range of molecules. science.gov

6-311+G(d,p) Basis Set : This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "+" signifies the addition of diffuse functions on heavy atoms, which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of anisotropic electron distributions and bonding. gaussian.com This level of theory is generally considered a good compromise between accuracy and computational resources for molecules of this size. mdpi.com

Natural Bonding Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by transforming the calculated wavefunction into a set of localized orbitals corresponding to the classical Lewis structure. materialsciencejournal.orgwisc.edu

For this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis-type) orbitals. materialsciencejournal.org This reveals stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding π* orbitals of the aniline ring. researchgate.net The analysis provides a quantitative measure of these interactions in terms of second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction. This method can also elucidate the nature of the N-H bonds in the protonated amine and the ionic interaction with the chloride anion. materialsciencejournal.orgijnc.ir

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C1-C2) | 35.5 | Lone pair delocalization into the phenyl ring. |

| σ (C1-Cadamantyl) | σ* (C2-C3) | 4.8 | Hyperconjugation from adamantyl C-C bond to phenyl ring. |

| π (C3-C4) | π* (C5-C6) | 18.2 | π-electron delocalization within the phenyl ring. |

| LP (Cl-) | σ* (N-H) | 2.1 | Ionic interaction between chloride and ammonium (B1175870) group. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment, such as a solvent or a biological receptor. researchgate.net

MD simulations can be used to explore the conformational landscape of this compound in an aqueous solution. These simulations track the trajectory of the molecule over a period of nanoseconds or longer, revealing its dynamic behavior. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time with respect to a reference structure. A stable RMSD plot over time suggests that the molecule has reached a stable conformation or equilibrium state in the simulated environment. researchgate.net

Potential Energy: Monitoring the potential energy of the system over the simulation time provides an indication of its stability. A system that has reached equilibrium will exhibit fluctuations around an average potential energy value. researchgate.net

These simulations would show how the molecule tumbles and rotates in solution and whether the bond between the adamantyl group and the aniline ring allows for significant rotational freedom or is sterically hindered.

If this compound is investigated as a ligand for a protein target, MD simulations are crucial for understanding the stability and dynamics of the ligand-protein complex. Following molecular docking to predict the initial binding pose, an MD simulation can refine this pose and assess its stability. nih.gov Important analyses in this context include:

Protein-Ligand RMSD: As with the ligand alone, a stable RMSD for the complex indicates that the ligand remains securely in the binding pocket without significant structural changes.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues in the protein. Residues that interact with the ligand may show reduced fluctuation, while other regions might become more flexible.

Interaction Analysis: Throughout the simulation, the types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and specific protein residues can be monitored. This helps to identify the key residues responsible for binding affinity and stability. For example, the bulky, lipophilic adamantyl group would be expected to form significant hydrophobic interactions within a protein's binding pocket.

Molecular Mechanics and Hybrid Methods

Molecular mechanics and hybrid methods offer a powerful lens through to examine the intricacies of molecular systems. These computational techniques are instrumental in predicting the energetic landscapes of ligand-receptor binding and understanding the forces that drive these interactions.

The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) is a popular post-processing method used to estimate the free energy of binding of a ligand to a protein. nih.govwalshmedicalmedia.com This approach combines molecular mechanics energies with a continuum solvation model to provide a balance between computational efficiency and accuracy. walshmedicalmedia.com The binding free energy (ΔG_bind) is typically calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the protein-ligand complex. mdpi.com

The total binding free energy in MM-GBSA is composed of several energetic terms:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal (bond, angle, and dihedral) energies, van der Waals interactions, and electrostatic interactions.

ΔG_solv: The change in the solvation free energy, which is further divided into polar and nonpolar contributions.

ΔG_pol: The polar solvation energy, calculated using the Generalized Born (GB) model.

ΔG_nonpol: The nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA).

-TΔS: The conformational entropy change upon binding, which is often the most computationally expensive term and is sometimes omitted in relative binding energy calculations for similar ligands. nih.gov

| Energy Component | Value (kcal/mol) for COX-1 | Value (kcal/mol) for COX-2 |

|---|---|---|

| ΔE_vdW (van der Waals) | -39.87 | -41.23 |

| ΔE_elec (Electrostatic) | -15.45 | -18.96 |

| ΔG_pol (Polar Solvation) | 29.78 | 35.11 |

| ΔG_nonpol (Nonpolar Solvation) | -4.12 | -4.35 |

| ΔG_bind (Total Binding Free Energy) | -29.66 | -29.43 |

This table presents the decomposed binding free energies for an adamantane (B196018) derivative with COX-1 and COX-2, as calculated by the MM-GBSA method. The data is adapted from a study on 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. acs.orgnih.gov

Structure-Property Relationships through Computational Modeling

Computational modeling is a cornerstone for establishing relationships between the three-dimensional structure of a molecule and its physicochemical properties. For adamantyl aniline derivatives, these models can predict how structural modifications influence molecular interactions and fundamental chemical properties like basicity.

Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within a protein's binding site. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated.

For adamantane derivatives, the bulky, lipophilic adamantyl group plays a significant role in binding. In the case of 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, docking studies revealed binding affinities of -6.4 kcal/mol and -6.5 kcal/mol for COX-1 and COX-2, respectively. acs.orgnih.gov These values indicate favorable binding to both enzyme isoforms.

The interactions predicted by docking simulations can be detailed to identify key amino acid residues involved in the binding. For instance, in the study of the adamantane-triazole derivative with COX enzymes, specific hydrogen bonds and hydrophobic contacts were identified that anchor the molecule in the active site.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| COX-1 | 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | -6.4 | ARG-120, TYR-355, GLU-524 |

| COX-2 | 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | -6.5 | ARG-120, TYR-355, GLU-524 |

This table summarizes the predicted binding affinities and key interacting residues for an adamantane derivative with COX enzymes from molecular docking studies. The data is illustrative of the type of information obtained from such computational models. acs.orgnih.gov

The basicity of aniline and its derivatives, quantified by the pKa of the conjugate acid, is a fundamental property that influences their behavior in biological systems. Computational methods, particularly quantum chemical calculations, have proven to be robust techniques for predicting pKa values. pnu.ac.irnih.gov These calculations often involve a thermodynamic cycle that relates the gas-phase Gibbs free energy of deprotonation to the solvation Gibbs free energies of the species involved.

A study on the basicity of N-[(adamantan-1-yl)methyl]aniline derivatives combined experimental measurements with theoretical evaluations. The presence of the adamantyl group and substituents on the aniline ring was found to significantly influence the basicity. The electron-donating or electron-withdrawing nature of the substituents, as well as their position, alters the electron density on the nitrogen atom and, consequently, its ability to accept a proton.

The following table presents a selection of experimentally determined pKa values for various N-[(adamantan-1-yl)methyl]aniline derivatives, which are often correlated with theoretically calculated properties like atomic charges or proton affinities.

| Substituent on Aniline Ring | Experimental pKa in MeNO2 |

|---|---|

| H | 9.71 |

| 4-CH3 | 10.12 |

| 4-OCH3 | 10.21 |

| 4-Cl | 8.64 |

| 4-Br | 8.60 |

| 4-NO2 | 5.88 |

This table shows the experimental basicity (pKa) of various substituted N-[(adamantan-1-yl)methyl]aniline derivatives in nitromethane. Such experimental data is crucial for validating and calibrating theoretical models of basicity.

Theoretical studies have shown that the calculated partial atomic charge on the amine nitrogen can be a key predictor of N-acetylation, a common metabolic pathway for anilines. Furthermore, the nucleophilic susceptibility of the aromatic carbon atoms, particularly at the para position, can determine subsequent metabolic transformations.

Reactivity, Derivatization, and Chemical Transformations

Functionalization at the Aniline (B41778) Moiety

The primary amine group of 4-(1-adamantyl)aniline (B176474) is a key site for functionalization, enabling the introduction of various substituents and the construction of more complex molecular architectures.

The conversion of the amino group of 4-(1-adamantyl)aniline to an isothiocyanate group provides a valuable synthon for further chemical modifications. The synthesis of 1-(4-isothiocyanatophenyl)adamantane has been reported through a two-step one-pot reaction. nih.gov

The process begins with the reaction of 4-(1-adamantyl)aniline with carbon disulfide in the presence of triethylamine (B128534) in ethanol. This step forms the corresponding dithiocarbamate (B8719985) salt. Subsequent desulfurization is achieved by adding di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) at 0°C. This method affords the desired 1-(4-isothiocyanatophenyl)adamantane in good yield. nih.gov

Table 1: Synthesis of 1-(4-isothiocyanatophenyl)adamantane nih.gov

| Starting Material | Reagents | Solvent | Yield | Melting Point |

|---|

The resulting isothiocyanate is a versatile intermediate. For instance, adamantyl isothiocyanates can react with amines to form thiourea (B124793) derivatives. researchgate.net The reactivity of the isothiocyanate group allows for its use in the synthesis of various heterocyclic compounds and as a building block in medicinal chemistry. nih.govchemrxiv.org

The direct coupling of heterocyclic amines to the aniline nitrogen of 4-(1-adamantyl)aniline represents a significant pathway to novel derivatives. While specific examples starting directly from 4-(1-adamantyl)aniline are not extensively detailed in the reviewed literature, established methodologies such as the Buchwald-Hartwig amination and Ullmann condensation are standard procedures for this type of transformation. mdpi.comnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between aryl halides (or triflates) and amines, including heterocyclic amines. mdpi.com Similarly, the copper-catalyzed Ullmann condensation can be employed to couple aryl halides with amines and N-heterocycles. mdpi.com These reactions could be applied to a halogenated derivative of 4-(1-adamantyl)aniline to introduce a variety of amine heterocycle moieties.

In analogous syntheses, adamantane (B196018) derivatives containing heterocyclic amines such as piperazine (B1678402) and piperidine (B6355638) have been prepared, highlighting the feasibility of incorporating these structural motifs. asianpubs.orgresearchgate.net For instance, N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide has been synthesized from 1-(2-pyrimidinyl)piperazine, demonstrating the successful linkage of a heterocyclic amine to an adamantane-containing structure. asianpubs.org

Modifications of the Adamantane Cage

The adamantane framework of 4-(1-adamantyl)aniline, with its multiple tertiary and secondary carbon atoms, offers opportunities for further functionalization, although the presence of the aniline group can influence the reactivity and selectivity of these transformations.

The rigid, three-dimensional structure of the adamantane cage, with its four equivalent bridgehead (tertiary) positions, makes it an attractive scaffold for the design of multifunctional molecules. Strategies for the multi-directional functionalization of adamantane often involve the sequential or controlled introduction of functional groups at these bridgehead positions.

While the direct multi-directional functionalization of 4-(1-adamantyl)aniline presents challenges due to the directing effects of the existing substituent, general strategies for adamantane functionalization can be considered. These often rely on the greater reactivity of the tertiary C-H bonds. nih.gov Directing groups can be employed to achieve site-selective C-H functionalization at positions that are otherwise difficult to access. nih.govsnnu.edu.cn For a 1-substituted adamantane, the remaining three bridgehead positions are potential sites for further substitution.

Further substitution on the adamantane cage of 4-(1-adamantyl)aniline can be achieved through alkylation and arylation reactions. The reactivity of the adamantane C-H bonds allows for direct functionalization under certain conditions. Radical-based methods are particularly useful for creating new carbon-carbon bonds on the adamantane skeleton. nih.govrsc.org

The generation of an adamantyl radical from a C-H bond, often through hydrogen atom transfer (HAT) using a photocatalyst or a radical initiator, allows for subsequent addition to alkenes (alkylation) or coupling with aryl partners. nih.gov The selectivity of these reactions often favors the tertiary bridgehead positions due to the relative stability of the resulting radical. ontosight.ai For 1-substituted adamantanes, including those with alkyl and aryl groups, C-H alkylation has been shown to be well-tolerated, leading to 3-alkylated products. chemrxiv.org The presence of the aniline group in 4-(1-adamantyl)aniline would likely influence the reaction conditions required and potentially the regioselectivity of the functionalization.

Cyclization and Heterocycle Formation Reactions

4-(1-adamantyl)aniline and its derivatives can serve as precursors for the synthesis of various heterocyclic systems. The amino group can participate in cyclocondensation reactions with suitable bifunctional reagents to form new heterocyclic rings.

For example, the reaction of anilines with α,β-unsaturated carbonyl compounds can lead to the formation of quinoline (B57606) derivatives through cyclocondensation. nih.gov While a direct example with 4-(1-adamantyl)aniline is not provided in the searched literature, this general approach suggests a potential route to adamantyl-substituted quinolines.

Furthermore, multicomponent reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Doebner reaction for quinoline-4-carboxylic acids, which involve an amine component, could potentially utilize 4-(1-adamantyl)aniline to generate complex heterocyclic structures bearing the adamantyl moiety. nih.gov The synthesis of azaadamantanes, nitrogen-containing analogs of adamantane, often involves the condensation of amines with ketones and formaldehyde (B43269) in a series of Mannich reactions, indicating another potential avenue for heterocycle formation involving adamantane structures. nih.gov

Derivatives of 4-(1-adamantyl)aniline can also be designed to undergo intramolecular cyclization. For instance, the isothiocyanate derivative (see section 5.1.1) is a precursor for various sulfur and nitrogen-containing heterocycles. Reaction with hydrazine, for example, can lead to thiosemicarbazides, which can be further cyclized. nih.gov

Carbonylative Cyclization Pathways via Isocyanate Intermediates

While direct palladium-catalyzed carbonylative cyclization of 4-(1-adamantyl)aniline has not been extensively detailed, the reaction is a known pathway for other aniline derivatives, leading to the formation of various heterocyclic compounds. A plausible route involves the initial formation of an isocyanate intermediate. Adamantyl isocyanates can be synthesized from corresponding adamantane carboxylic acids via the Curtius rearrangement, or from adamantyl halides.

The general strategy for the synthesis of quinazolin-4(1H)-ones, for example, often involves the reaction of an aniline with a carbon monoxide source and a suitable coupling partner, catalyzed by a transition metal like palladium. In a hypothetical pathway involving 4-(1-adamantyl)aniline, the amino group could react with a phosgene (B1210022) equivalent or undergo palladium-catalyzed carbonylation to form 4-(1-adamantyl)phenyl isocyanate. This highly reactive intermediate could then undergo intramolecular or intermolecular cyclization with a suitable nucleophile to yield various heterocyclic structures.

For instance, the copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines provides a synthetic route to quinazolin-4(1H)-ones. nih.gov A similar strategy could theoretically be employed where the adamantyl-substituted aniline is a precursor to one of the key reactants.

Table 1: Plausible Intermediates and Products in Carbonylative Cyclization

| Starting Material | Key Intermediate | Potential Product Class |

|---|---|---|

| 4-(1-adamantyl)aniline | 4-(1-adamantyl)phenyl isocyanate | Quinazolinones, Benzoxazinones |

| 1-Adamantanecarboxylic acid | 1-Adamantyl isocyanate | Ureas, Carbamates |

Photo-induced Alkylative Amination Reactions for Diamine Synthesis

Photo-induced reactions offer a powerful and often milder alternative to traditional synthetic methods. The synthesis of diamines from anilines can be envisaged through a photo-induced alkylative amination process. While a specific application to 4-(1-adamantyl)aniline for diamine synthesis is not prominently documented, the general principles of photocatalytic C-H amination of arenes are well-established. researchgate.netnih.gov

This process typically involves the generation of a radical cation from the arene under visible light irradiation in the presence of a photocatalyst. researchgate.net This reactive intermediate can then couple with a nitrogen-containing species. For the synthesis of a diamine from 4-(1-adamantyl)aniline, a plausible, though not explicitly reported, pathway could involve a photo-induced C-H amination of an N-protected 4-(1-adamantyl)aniline derivative. Alternatively, a photo-induced coupling of 4-(1-adamantyl)aniline with another amino-containing radical precursor could potentially lead to the formation of a diamine.

Visible-light-mediated methods have been successfully employed for the synthesis of vicinal diamines and for the direct C-N coupling of anilines. nih.gov These methodologies often utilize organic photosensitizers or metal complexes to facilitate the reaction under mild conditions. The application of such methods to 4-(1-adamantyl)aniline would likely involve its oxidation to a radical cation, followed by a subsequent C-N bond formation to yield a diamine product.

Applications in Precursor Synthesis

The unique structural features of 4-(1-adamantyl)aniline hydrochloride, namely the rigid, bulky adamantyl cage and the reactive aniline functionality, make it a valuable precursor in the synthesis of specialized polymers and complex heterocyclic molecules.

Role in Polymer Synthesis as a Monomer

The incorporation of the adamantyl moiety into polymer backbones is known to enhance thermal stability, mechanical strength, and solubility in organic solvents. 4-(1-Adamantyl)aniline can serve as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides. rsc.org

Adamantane-containing diamines, which are structurally analogous to 4-(1-adamantyl)aniline, have been used to synthesize a range of polyimides with exceptional properties. These polymers are typically prepared via a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization. chemrxiv.orgchemrxiv.org The bulky adamantyl group disrupts polymer chain packing, which can lead to increased solubility and a higher glass transition temperature (Tg). chemrxiv.org

For instance, polyimides derived from adamantane-containing diamines have demonstrated high glass transition temperatures (ranging from 285–440 °C), excellent optical transparency, and robust thermal and mechanical properties. chemrxiv.org The use of 4-(1-adamantyl)aniline as a comonomer in such polymerizations would be expected to impart similar desirable characteristics to the resulting materials.

Table 2: Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane-Containing Monomer | Key Properties Conferred by Adamantyl Group |

|---|---|---|

| Polyimides | 1,3-bis(4-aminophenyl)adamantane | High glass transition temperature, excellent thermal stability, good solubility, optical transparency |

| Polyamide-imides | 4-(1-adamantyl)-1,3-bis(4-trimellitimidophenoxy)benzene | High thermal stability, good solubility in organic solvents, high tensile strength |

Intermediate in Purine (B94841) and Thiazole (B1198619) Derivative Synthesis

The aniline functional group in 4-(1-adamantyl)aniline serves as a versatile handle for the construction of various heterocyclic systems, including purine and thiazole derivatives, which are of significant interest in medicinal chemistry.

In the synthesis of purine derivatives, adamantylated anilines can be introduced into the purine core through nucleophilic substitution reactions. For example, 4-(1-adamantylmethyl)anilinium chloride has been reacted with 2-chloro-9-isopropyl-9H-purine to yield the corresponding N-substituted purine derivative. This demonstrates the utility of adamantyl-containing anilines as key building blocks for accessing novel purine analogues.

Similarly, the synthesis of thiazole derivatives can utilize adamantylated precursors. While the direct use of 4-(1-adamantyl)aniline is not always the primary route, related adamantane-containing compounds are employed. For instance, 4-(1-adamantyl)-1,2,3-thiadiazole (B2504640) can be converted into 4-(1-adamantyl)-2-aryl-1,3-thiazoles. The general synthetic strategies for thiazoles often involve the condensation of a thioamide or thiourea with an α-haloketone. Aniline derivatives can be precursors to the thioamide component, suggesting a potential pathway for the incorporation of the 4-(1-adamantyl)aniline moiety into a thiazole ring system.

Applications in Advanced Materials and Supramolecular Chemistry

Supramolecular Recognition and Host-Guest Chemistry

The adamantane (B196018) cage is a highly effective component in supramolecular recognition, a field focused on how molecules selectively bind to one another through noncovalent interactions. nih.gov This property is central to its use in host-guest chemistry, where a "host" molecule forms a complex with a "guest" molecule.

The adamantane group of 4-(1-adamantyl)aniline (B176474) is well-suited to act as a guest that fits within the cavities of macrocyclic "host" molecules like cyclodextrins (CDs). nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for encapsulating nonpolar molecules or moieties in aqueous solutions. nih.govmdpi.com

The interaction between an adamantane derivative and β-cyclodextrin is a classic example of host-guest complexation. The hydrophobic adamantyl group is driven to enter the nonpolar cavity of the β-cyclodextrin to minimize its contact with water. This process is thermodynamically favorable and results in the formation of a stable inclusion complex. nih.govmdpi.com Studies on various adamantane derivatives have shown that the size, geometry, and functional groups of the guest molecule all influence the final structure and stoichiometry of these host-guest assemblies. mdpi.com This encapsulation can significantly alter the physicochemical properties of the guest molecule, such as increasing its water solubility. nih.govnih.gov

Research on adamantane-substituted compounds has demonstrated that complexation with β-cyclodextrin can improve the solubility of otherwise lipophilic molecules. nih.gov However, this complexation can also create competitive binding scenarios that may reduce the concentration of the free guest molecule available for other interactions. nih.gov

Table 1: Host-Guest Complexation Characteristics

| Host Molecule | Guest Moiety | Driving Forces | Key Outcome |

|---|

The formation of complex supramolecular architectures relies on a variety of noncovalent interactions. uclouvain.bemdpi.com In systems involving 4-(1-adamantyl)aniline, the adamantyl group plays a crucial role in directing self-assembly. The primary noncovalent forces at play are hydrophobic interactions and van der Waals forces.

The bulky and rigid nature of the adamantane scaffold makes it an excellent component for building well-defined, larger structures. nih.gov When multiple adamantyl-containing molecules are present, their interactions with host molecules or other components can lead to the formation of ordered assemblies. This template-free, non-covalent interaction-driven self-assembly is a powerful method for constructing complex supramolecular topologies. nih.gov The adamantane moiety's ability to form stable complexes with hosts like cyclodextrins or cucurbit[n]urils allows for the precise arrangement of these units into hydrogels, nanostructures, and other functional materials. nih.govnih.gov

Contributions to Supramolecular Catalysis

The principles of host-guest chemistry involving the adamantyl group can be extended to the field of catalysis, enabling the design of advanced catalytic systems.

The adamantyl moiety can be strategically incorporated into ligand structures to serve as an anchor for noncovalent immobilization. nih.gov This approach is valuable for creating recoverable and recyclable homogeneous catalysts. For instance, an N-Heterocyclic carbene (NHC) ligand—a versatile class of compounds used in catalysis—can be modified to include an adamantyl group. nih.gov

This modified ligand can then be noncovalently bound to a solid support or a larger supramolecular structure that features host cavities, such as those provided by cucurbit[n]urils. nih.gov This immobilization prevents the catalyst from being lost during product separation while aiming to preserve its high efficiency. The adamantyl group's predictable and strong binding to host molecules provides a reliable method for creating these "supramolecularly immobilized" catalysts. nih.gov Furthermore, anilines themselves can act as effective nucleophilic catalysts in certain organic reactions, accelerating the formation of supramolecular gels and other materials. bohrium.com

Development of Advanced Materials

4-(1-adamantyl)aniline and its derivatives are utilized as monomeric units in polymer science to create materials with enhanced properties.

4-(1-adamantyl)aniline is described as a monomer with electron-deficient properties. biosynth.com The incorporation of the bulky and rigid adamantyl group as a pendant moiety on a polymer backbone has profound effects on the material's properties. Adamantyl-containing polymers typically exhibit significantly higher glass transition temperatures (Tg) and enhanced thermal stability compared to their non-substituted counterparts. researchgate.net

For example, studies on the polymerization of a related monomer, 4-(1-adamantyl)styrene, have shown that the resulting polystyrene derivative has a remarkably high Tg of 234°C. researchgate.net The diamond-like cage structure of the adamantane group introduces chain stiffness and inhibits the efficient packing of polymer chains. researchgate.net This disruption of packing reduces crystallinity and can enhance solubility while simultaneously raising the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net By copolymerizing adamantyl-containing monomers with other monomers like styrene, the glass transition temperature of the resulting material can be precisely controlled over a wide range. researchgate.netelsevierpure.com

Table 2: Properties of Adamantyl-Containing Polymers

| Polymer | Monomer Unit | Key Property Conferred by Adamantyl Group | Reported Tg (°C) |

|---|---|---|---|

| Poly(4-(1-adamantyl)styrene) | 4-(1-adamantyl)styrene | High thermal stability, increased chain stiffness | 234 researchgate.net |

Advanced Analytical Methodologies for 4 1 Adamantyl Aniline Hydrochloride and Its Derivatives

Chromatographic Techniques with Pre-column Derivatization

The quantitative analysis of 4-(1-adamantyl)aniline (B176474) and its derivatives often presents challenges for direct detection in High-Performance Liquid Chromatography (HPLC), particularly when the native molecule lacks a strong chromophore or fluorophore for sensitive UV or fluorescence detection. researchgate.net Pre-column derivatization is a powerful strategy employed to overcome these limitations. This technique involves chemically modifying the analyte before its introduction into the HPLC system. The reaction converts the target molecule into a derivative with properties that are more favorable for separation and detection.

For primary amines like 4-(1-adamantyl)aniline, derivatization can introduce a fluorescent or UV-absorbing tag, significantly enhancing detection sensitivity and selectivity. nih.govacademicjournals.org The process allows for the detection of analytes at much lower concentrations than would be possible otherwise. researchgate.net Furthermore, the chemical properties of the resulting derivative, such as its hydrophobicity, can be tailored to improve chromatographic separation from matrix interferences. The derivatization reactions are typically designed to be rapid, quantitative, and produce a single, stable product to ensure reproducible and accurate results. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescent Derivatization Reagents (e.g., NBD-F, FMOC-Cl)

Fluorescence detection offers inherently high sensitivity and selectivity compared to UV-Vis absorption because fewer molecules possess native fluorescence. shimadzu.com For non-fluorescent analytes such as 4-(1-adamantyl)aniline, derivatization with a fluorogenic reagent is a common and effective approach. nih.gov Reagents like 4-Fluoro-7-nitrobenzofurazan (NBD-F) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for this purpose as they react specifically with primary and secondary amines to yield highly fluorescent and stable products. researchgate.netnih.govdergipark.org.tr

NBD-F Derivatization

4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly reactive fluorogenic reagent used for the pre-column labeling of primary and secondary amines. dojindo.comresearchgate.net The reaction involves a nucleophilic substitution where the amino group of the analyte, such as 4-(1-adamantyl)aniline, displaces the fluorine atom on the NBD-F molecule. researchgate.net This reaction proceeds rapidly under mild, weakly basic conditions. dojindo.com The resulting NBD-amine derivative is intensely fluorescent, allowing for sensitive detection. dergipark.org.tr

Research on adamantane (B196018) analogues demonstrates the efficacy of this method. For instance, a simultaneous HPLC assay was developed for amantadine (B194251) and four related compounds after pre-column derivatization with NBD-F. researchgate.netresearchgate.net The reaction was typically carried out in a borate (B1201080) buffer at an elevated temperature (e.g., 60°C) for a short duration (e.g., 5 minutes) before the injection into a reversed-phase HPLC system. researchgate.netresearchgate.net The NBD-labeled compounds exhibit excitation and emission maxima around 470 nm and 530 nm, respectively. dojindo.com This method has proven successful in achieving low limits of detection, often in the sub-microgram per milliliter range for various adamantane amines. researchgate.netresearchgate.net

Table 1: Exemplary Conditions for NBD-F Derivatization and HPLC Analysis of Adamantane Amines Data synthesized from studies on analogous compounds. researchgate.netresearchgate.net

| Parameter | Condition |

| Derivatization | |

| Reagent | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |

| Medium | Borate Buffer |

| Temperature | 60 °C |

| Reaction Time | 5 minutes |

| HPLC Analysis | |

| Column | Reversed-Phase (e.g., C18) |

| Detection | Fluorescence |

| Excitation Wavelength | ~470 nm |

| Emission Wavelength | ~530 nm |

| Performance | |

| Limit of Detection (LOD) | 0.0008 - 0.01 µg/mL |

FMOC-Cl Derivatization

9-fluorenylmethyl chloroformate (FMOC-Cl) is another prominent derivatizing agent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. researchgate.net The reaction occurs under alkaline conditions, typically in a borate buffer, where the amine attacks the chloroformate group, yielding a carbamate (B1207046) derivative. oup.comikm.org.my

This method has been successfully applied to the analysis of various adamantane derivatives. researchgate.netresearchgate.net The derivatization is often performed at room temperature, although gentle heating (e.g., 30°C) can also be used. researchgate.netresearchgate.net A key consideration with FMOC-Cl is its hydrolysis to the fluorescent byproduct FMOC-OH, which can interfere with the chromatogram. researchgate.net To mitigate this, reaction conditions are carefully optimized, and sometimes a secondary amine is added after the primary reaction to consume excess FMOC-Cl, forming a derivative that does not interfere with the analytes of interest. oup.com The resulting FMOC-amine derivatives are typically monitored with fluorescence detection at an excitation wavelength of approximately 260 nm and an emission wavelength of about 315 nm. researchgate.net This approach provides excellent sensitivity and reproducibility for the quantification of amine-containing compounds. researchgate.net

Table 2: Typical Conditions for FMOC-Cl Derivatization and HPLC Analysis of Adamantane Amines Data synthesized from studies on analogous compounds. researchgate.netresearchgate.net

| Parameter | Condition |

| Derivatization | |

| Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Medium | Borate Buffer (pH 8.5 - 10) |

| Temperature | 30 °C |

| Reaction Time | 20 minutes |

| HPLC Analysis | |

| Column | Reversed-Phase (e.g., Novapack C18) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | Fluorescence |

| Excitation Wavelength | ~260 nm |

| Emission Wavelength | ~315 nm |

| Performance | |

| Linearity (r²) | >0.999 |

Structure Activity Relationship Sar Studies for Chemical Design

Impact of Adamantane (B196018) Moiety on Molecular Properties

The adamantane cage is a distinctive, rigid, and lipophilic three-dimensional hydrocarbon structure that imparts significant and often beneficial properties to a parent molecule. publish.csiro.auresearchgate.net Its incorporation into the 4-(1-adamantyl)aniline (B176474) scaffold is a deliberate design choice to modulate the compound's physicochemical profile.

A primary consequence of introducing an adamantane moiety is a substantial increase in lipophilicity, a key factor governing a molecule's pharmacokinetic behavior. mdpi.com Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), influences absorption, distribution, membrane permeability, and binding to biological targets. The adamantyl group's contribution to lipophilicity is significant; its hydrophobic substituent constant (π-adamantyl) has been estimated to be approximately 3.1. nih.gov This indicates that adding an adamantyl group can shift the logP value of a highly water-soluble compound into a more clinically useful range. nih.gov

This enhanced lipophilicity is directly linked to improved permeability across biological membranes. researchgate.net For instance, the addition of adamantane moieties to various compounds has been shown to increase their ability to cross the blood-brain barrier. researchgate.netnih.gov The adamantane group can act as a lipophilic "anchor," facilitating the molecule's entry into and interaction with the lipid bilayers of cell membranes. nih.govpensoft.net This property is explored in drug delivery systems where adamantane derivatives are incorporated into liposomes, which serve as models for cellular membranes, to study cell recognition and receptor targeting processes. nih.govpensoft.net

| Compound | Molecular Formula | cLogP (Approx.) | Change due to Adamantyl Group |

|---|---|---|---|

| Aniline (B41778) | C₆H₇N | 1.1 | N/A |

| 4-(1-Adamantyl)aniline | C₁₆H₂₁N | 4.2 | +3.1 |

Beyond lipophilicity, the adamantane group exerts profound steric and electronic effects. Its bulky, cage-like structure provides a rigid scaffold that can be used to control the orientation of other functional groups, facilitating optimal interactions with biological targets. publish.csiro.auresearchgate.net

The steric bulk of the adamantyl group can serve a protective role, shielding adjacent functional groups from metabolic enzymes. nih.gov This "metabolic shielding" can impede hydrolysis and other metabolic degradation pathways, thereby increasing the stability and plasma half-life of a drug. nih.gov The rigidity of the scaffold ensures that the precise three-dimensional arrangement of the pharmacophore is maintained, which can be crucial for high-affinity binding to a receptor or enzyme active site. researchgate.net